Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate
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Description
Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate is a useful research compound. Its molecular formula is C17H27ClN4O2 and its molecular weight is 354.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Modifications
- Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate is involved in various synthesis processes, contributing to the development of Rho-kinase inhibitors and other therapeutic compounds. Gomi et al. (2012) demonstrated its use in synthesizing (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in multikilogram production of Rho-kinase inhibitor K-115 (Gomi et al., 2012).
- Vorona et al. (2007) focused on synthesizing and modifying tert-butyl esters, revealing their application in creating compounds with potential antitumor properties (Vorona et al., 2007).
- Xu et al. (2006) synthesized a related compound, 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, demonstrating the versatility of tert-butyl-based compounds in organic synthesis (Xu et al., 2006).
Applications in Medicinal Chemistry
- The compound serves as an important intermediate for small molecule anticancer drugs. Zhang et al. (2018) reported its utilization in synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound significant in cancer drug development (Zhang et al., 2018).
- Larin et al. (2014) highlighted the synthesis of new aminocyclitols, indicating the potential of tert-butyl-based compounds in developing novel therapeutic agents (Larin et al., 2014).
Crystal Structure and Characterization
- Research has also focused on determining the crystal structure of similar compounds, which is crucial for understanding their chemical properties and potential applications. For example, the work by Xu et al. (2006) on 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one provides insight into the molecular arrangement of such compounds (Xu et al., 2006).
Properties
IUPAC Name |
tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN4O2/c1-17(2,3)24-16(23)22-10-5-6-14(9-11-22)21(4)12-13-7-8-15(18)20-19-13/h7-8,14H,5-6,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNHBURXLYIXLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N(C)CC2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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